A Technical Guide to the Structural Elucidation of the Octahydrofuro[3,4-c]pyridine Core
A Technical Guide to the Structural Elucidation of the Octahydrofuro[3,4-c]pyridine Core
Introduction: The Challenge and Significance of a Privileged Scaffold
The octahydrofuro[3,4-c]pyridine core represents a vital bicyclic N-heterocyclic scaffold in modern drug discovery. Its three-dimensional architecture, featuring a fused tetrahydrofuran and piperidine ring system, provides a rigid framework ideal for presenting substituents in precise vectors to engage with biological targets. This structure is found in a variety of biologically active compounds, making it a "privileged scaffold" for library synthesis.[1][2] However, the very features that make it attractive—multiple stereocenters, conformational constraints, and a saturated backbone—present significant challenges for unambiguous structural elucidation.
This technical guide provides an in-depth, experience-driven approach to characterizing the octahydrofuro[3,4-c]pyridine core. We will move beyond a simple listing of techniques to explain the causality behind the analytical workflow, demonstrating how each experiment builds upon the last to construct a complete and validated structural picture. This self-validating system of analysis is crucial for ensuring the scientific integrity required in pharmaceutical and chemical research.
Part 1: Foundational Analysis - Confirming the Blueprint
The initial phase of analysis focuses on answering two fundamental questions: "What is the molecular formula?" and "What are the basic chemical environments of the atoms present?" High-Resolution Mass Spectrometry (HRMS) and one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this stage.
High-Resolution Mass Spectrometry (HRMS): The Molecular Formula
Before delving into complex connectivity, it is imperative to confirm the elemental composition. Unlike nominal mass spectrometry, HRMS provides mass accuracy to within a few parts per million (ppm), allowing for the confident determination of a unique molecular formula. For the parent octahydrofuro[3,4-c]pyridine scaffold (C₇H₁₃NO), the expected monoisotopic mass is 127.0997 Da.[3]
Experimental Causality: Electrospray Ionization (ESI) is the preferred method for this type of polar, nitrogen-containing molecule as it is a soft ionization technique that typically preserves the molecular ion, most often observed as the protonated species [M+H]⁺.
Data Presentation: Predicted HRMS Adducts
| Adduct | Formula | Calculated m/z |
| [M+H]⁺ | C₇H₁₄NO⁺ | 128.1070 |
| [M+Na]⁺ | C₇H₁₃NNaO⁺ | 150.0889 |
| [M+K]⁺ | C₇H₁₃KNO⁺ | 166.0629 |
| [M+NH₄]⁺ | C₇H₁₇N₂O⁺ | 145.1335 |
| Data derived from PubChem C7H13NO entry.[3] |
Experimental Protocol: ESI-HRMS Analysis
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Sample Preparation: Prepare a dilute solution of the analyte (~10-20 µM) in a suitable solvent such as acetonitrile or methanol.
-
Instrumentation: Utilize a hybrid ion trap-Orbitrap or a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.[4]
-
Ionization Mode: Operate in positive ionization mode to detect protonated molecules and other common adducts.
-
Data Acquisition: Acquire data over a relevant m/z range (e.g., 50-500 Da).
-
Analysis: Process the data using the instrument's software to identify the monoisotopic peak for the molecular ion and compare the measured exact mass to the theoretical value calculated for the expected formula (C₇H₁₃NO). The mass error should be below 5 ppm.
1D NMR Spectroscopy (¹H & ¹³C): The Initial Sketch
¹H and ¹³C NMR spectra provide the first glimpse into the molecule's electronic structure, confirming the number and types of proton and carbon environments. For a saturated bicyclic system like this, the spectra will be characterized by signals in the aliphatic region, often with complex splitting patterns due to restricted bond rotations.
Expertise & Experience: The chemical shifts in the ¹H NMR spectrum are influenced by proximity to the heteroatoms. Protons on carbons adjacent to the nitrogen (C1, C3) and the oxygen (C6, C7a) will be deshielded and appear further downfield compared to the other methylene protons. Similarly, in the ¹³C NMR spectrum, these carbons will resonate at higher chemical shifts.[5][6]
Data Presentation: Illustrative NMR Data for the Parent Scaffold (Note: As a dedicated spectrum for the unsubstituted parent compound is not readily published, these are representative chemical shifts based on analysis of similar saturated N,O-heterocycles.)
| Position | ¹³C Shift (δ, ppm) | ¹H Shift (δ, ppm) | ¹H Multiplicity |
| 1 | ~48-52 | ~2.8-3.0 | m |
| 3 | ~48-52 | ~2.7-2.9 | m |
| 3a | ~40-44 | ~2.2-2.4 | m |
| 4 | ~25-29 | ~1.6-1.8 | m |
| 6 | ~70-74 | ~3.6-3.8 | m |
| 7 | ~28-32 | ~1.7-1.9 | m |
| 7a | ~75-79 | ~3.9-4.1 | m |
Experimental Protocol: 1D NMR Acquisition
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Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Spectrometer Setup: Use a 400 MHz (or higher) spectrometer. Lock the spectrometer on the deuterium signal and shim the magnetic field to achieve high resolution.[7]
-
¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence. Ensure the spectral width covers the expected range (e.g., 0-10 ppm). Use a relaxation delay of 1.5-2.0 seconds.[7]
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A longer acquisition time or a higher sample concentration may be needed due to the low natural abundance of ¹³C.
Part 2: Assembling the Framework with 2D NMR
While 1D NMR provides a parts list, 2D NMR experiments are essential for understanding how those parts connect. This phase moves from hypothesis to a concrete structural framework by mapping correlations between nuclei.
Caption: Integrated workflow for structural elucidation.
COSY (Correlation Spectroscopy): Tracing Proton Neighbors
The COSY experiment is the first step in connectivity mapping. It identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). A cross-peak between two proton signals in the COSY spectrum indicates that they are neighbors in a spin system.
Expertise & Experience: For the octahydrofuro[3,4-c]pyridine core, one can "walk" along the proton correlations. For example, a proton at position 4 should show a COSY correlation to the proton at the bridgehead (3a), which in turn correlates to the protons on C3. This allows for the assembly of distinct fragments of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
The HSQC experiment is a powerful tool that maps each proton signal directly to the carbon atom it is attached to (one-bond ¹JCH correlation).[7] This definitively assigns the chemical shifts of all protonated carbons and simplifies the subsequent analysis.
Trustworthiness: By overlaying the HSQC spectrum on the ¹H and ¹³C spectra, every protonated carbon is unambiguously identified. This provides a validated set of assignments that serve as the foundation for the more complex HMBC analysis.
HMBC (Heteronuclear Multiple Bond Correlation): Bridging the Gaps
The HMBC experiment is arguably the most critical for elucidating novel or complex scaffolds. It reveals correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH).[7] This is the key to connecting the fragments identified by COSY and to placing substituents and quaternary carbons.
Experimental Causality: For the octahydrofuro[3,4-c]pyridine core, the HMBC is essential for confirming the ring fusion. For example, a proton on C6 (in the furan ring) should show a long-range correlation to the bridgehead carbon C7a and potentially to C3a. Likewise, a proton on C1 (in the pyridine ring) should show a correlation to the bridgehead carbon C7a. These cross-ring correlations are irrefutable evidence of the fused bicyclic structure.
Data Presentation: Integrated 2D NMR Correlation Table (Illustrative)
| ¹H Position (δ) | Direct ¹³C (HSQC) | H-H Neighbors (COSY) | Long-Range C Correlations (HMBC) |
| H-1 (~2.9) | C-1 (~50) | H-7a | C-3, C-7a, C-7 |
| H-3 (~2.8) | C-3 (~50) | H-3a, H-4 | C-1, C-3a, C-4 |
| H-3a (~2.3) | C-3a (~42) | H-3, H-4, H-7a | C-1, C-3, C-4, C-7, C-7a |
| H-6 (~3.7) | C-6 (~72) | H-7 | C-3a, C-7, C-7a |
| H-7a (~4.0) | C-7a (~77) | H-1, H-3a, H-7 | C-1, C-3a, C-6, C-7 |
Experimental Protocol: 2D NMR Acquisition
-
Sample Preparation: Use the same sample as for 1D NMR, ensuring it is well-shimmed.
-
COSY: Use a standard gradient-enhanced COSY (gCOSY) pulse sequence. Acquire 1024 or 2048 points in the direct dimension and 256-512 increments in the indirect dimension.[7]
-
HSQC: Use a standard gradient-enhanced HSQC pulse sequence optimized for one-bond ¹JCH couplings (~145 Hz).
-
HMBC: Use a standard gradient-enhanced HMBC pulse sequence. Crucially, set the long-range coupling constant for magnetization transfer to a value optimized for 2-3 bond couplings, typically around 8 Hz. [7] This choice is critical for observing the key correlations that define the molecular skeleton.
Part 3: Unambiguous Proof of Structure & Stereochemistry
With the 2D connectivity established, the final and most rigorous step is to confirm the three-dimensional arrangement of atoms in space, including relative and absolute stereochemistry.
NOESY (Nuclear Overhauser Effect Spectroscopy): Through-Space Proximity
The stereocenters at the ring junction (3a and 7a) and any substituted positions dictate the molecule's 3D shape. A NOESY experiment detects protons that are close in space (< 5 Å), regardless of their bonding connectivity.
Experimental Causality: For a cis-fused ring system, the bridgehead protons (H-3a and H-7a) would be on the same face of the molecule and should exhibit a NOE cross-peak. In a trans-fused system, they would be too far apart. This single experiment can often solve the critical question of the ring fusion stereochemistry.
Caption: NOESY differentiates cis/trans ring fusions.
Single-Crystal X-ray Crystallography: The Gold Standard
When NMR data is ambiguous or when absolute stereochemistry must be determined, single-crystal X-ray crystallography provides the definitive answer. This technique generates a 3D electron density map of the molecule, allowing for the precise determination of bond lengths, bond angles, and the absolute configuration of all stereocenters.
Trustworthiness: An X-ray crystal structure is considered irrefutable proof of molecular structure and is often required for patents and publications involving novel chemical entities.
Data Presentation: Representative Crystallographic Data Table (Note: Data is modeled on a published structure of a related substituted pyridine heterocycle to illustrate typical parameters.)[8]
| Parameter | Value |
| Chemical Formula | C₁₉H₁₉FN₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 9.5219 (3) |
| b (Å) | 13.8808 (4) |
| c (Å) | 12.1140 (3) |
| β (°) | 97.829 (1) |
| Volume (ų) | 1586.20 (8) |
| R-factor (%) | 4-6% (typical for good structure) |
Experimental Protocol: X-ray Crystallography Workflow
-
Crystallization: The most critical and often challenging step. Grow single crystals of high quality and sufficient size (>0.1 mm) by slow evaporation, vapor diffusion, or solvent layering techniques.
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.[9]
-
Data Collection: Place the crystal in a diffractometer under a stream of cold nitrogen (~100 K) to minimize thermal motion. Collect diffraction data as the crystal is rotated in the X-ray beam.[9]
-
Structure Solution & Refinement: Process the diffraction data to generate an initial electron density map. Build a molecular model into the map and refine the atomic positions and thermal parameters until the model accurately fits the experimental data.
Conclusion
The structural elucidation of the octahydrofuro[3,4-c]pyridine core is a multi-faceted process that relies on the logical integration of data from orthogonal analytical techniques. It begins with the foundational confirmation of the molecular formula by HRMS and a preliminary sketch from 1D NMR. The molecular framework is then rigorously assembled using a suite of 2D NMR experiments (COSY, HSQC, and HMBC), which together map the full covalent bonding network. Finally, the three-dimensional structure and stereochemistry are confirmed through NOESY and, most definitively, by single-crystal X-ray crystallography. Following this systematic, self-validating workflow ensures the highest degree of scientific integrity and provides the unambiguous structural data essential for advancing research and development.
References
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- PubChemLite. (n.d.). Octahydrofuro[3,4-c]pyridine (C7H13NO).
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MDPI. (2022). Insights on the Synthesis of N-Heterocycles Containing Macrocycles and Their Complexion and Biological Properties. Retrieved from [Link]
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National Institutes of Health. (n.d.). Reliable Functionalization of 5,6‐Fused Bicyclic N‐Heterocycles Pyrazolopyrimidines and Imidazopyridazines via Zinc and Magnesium Organometallics. Retrieved from [Link]
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Hindawi. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]
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ACS Publications. (n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]
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ScienceDirect. (1966). Mass Spectrometry of Heterocyclic Compounds. Retrieved from [Link]
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PubMed. (2017). Piperidine and octahydropyrano[3,4-c] pyridine scaffolds for drug-like molecular libraries of the European Lead Factory. Retrieved from [Link]
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Wiley Online Library. (2002). Hydroacridines: Part 23†. 1H and 13C NMR spectra of sym-octahydroacridine, its 9-(3-pyridyl) and 9-(4-pyridyl) derivatives and the corresponding N(10)-oxides. An experimental approach to the diamagnetic anisotropy of the pyridine nucleus. Retrieved from [Link]
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ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]
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International Union of Crystallography. (n.d.). 4-(2-Fluorophenyl)-2-methoxy-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile. Retrieved from [Link]
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ResearchGate. (2017). Piperidine and Octahydropyrano[3,4-c] pyridine Scaffolds for Drug-like Molecular Libraries of the European Lead Factory. Retrieved from [Link]
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Beilstein Journals. (n.d.). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Retrieved from [Link]
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